![molecular formula C24H23N7O B2797786 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide CAS No. 1797729-63-5](/img/structure/B2797786.png)

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

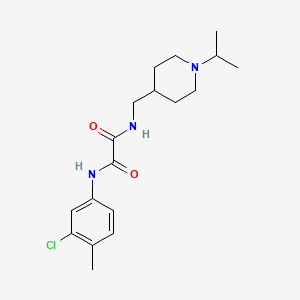

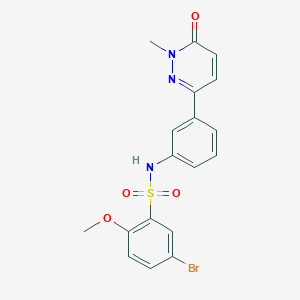

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide”, was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique

Anticonvulsant and Electronic Properties

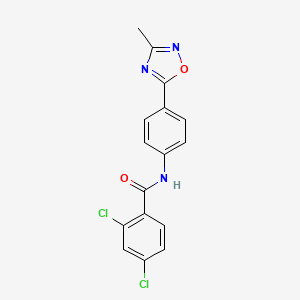

- Research has explored the crystal structures and electronic properties of anticonvulsant compounds with structural components similar to the given chemical. These studies provide insights into the chemical behavior and potential therapeutic applications of such compounds (Georges et al., 1989).

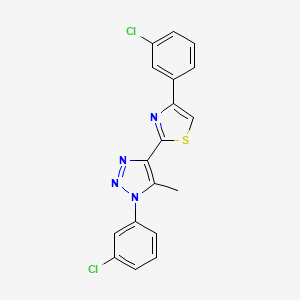

Antimicrobial Activity

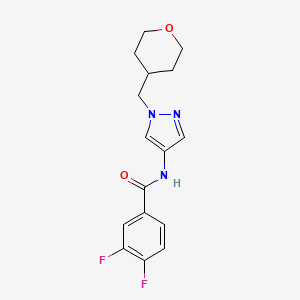

- Compounds derived from 1,2,4-triazole have been evaluated for their antimicrobial activities. This includes the synthesis and assessment of new derivatives with potential applications in combating bacterial and fungal infections (Fandaklı et al., 2012).

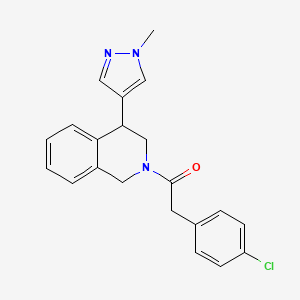

Cancer Research

- Small-molecule androgen receptor downregulators incorporating triazolopyridazine moieties have been developed for advanced prostate cancer treatment. This research highlights the application of such compounds in targeting hormone receptors in cancer therapy (Bradbury et al., 2013).

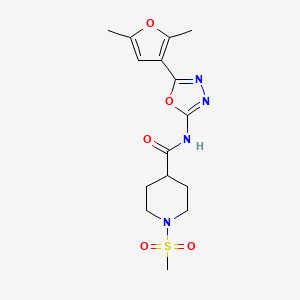

Inhibition of Soluble Epoxide Hydrolase

- The discovery of compounds incorporating 1,3,5-triazinyl piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase demonstrates their potential in developing treatments for diseases where epoxide hydrolases play a key role (Thalji et al., 2013).

Antidiabetic Applications

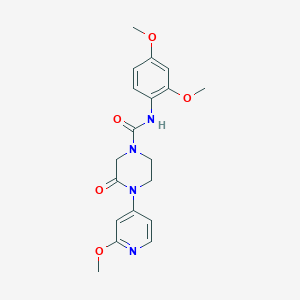

- A study on triazolo-pyridazine-substituted piperazines explored their potential as anti-diabetic drugs through dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their relevance in diabetes management (Bindu et al., 2019).

Propriétés

IUPAC Name |

N-(2-phenylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c32-24(27-21-11-5-4-10-20(21)18-7-2-1-3-8-18)19-9-6-14-30(15-19)22-12-13-23(29-28-22)31-17-25-16-26-31/h1-5,7-8,10-13,16-17,19H,6,9,14-15H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQPPCVHJNZKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)

![2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2797708.png)

![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)

![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)